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molecular formula C20H19ClF5NO4 B1673992 Fpl 62129 CAS No. 95445-79-7

Fpl 62129

Cat. No. B1673992
M. Wt: 467.8 g/mol
InChI Key: OBWJAVIHPMZUHG-UHFFFAOYSA-N
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Patent
US04686217

Procedure details

3-Chloro-6-fluoro-2-(trifluoromethyl)benzaldehyde (1.3 g, 5.7 mmoles), methyl 4-fluoro-3-oxobutanoate (0.77 g, 5.7 mmoles) and 1-methylethyl 3-amino-2-butenoate (0.82 g, 5.7 mmoles) were heated under nitrogen with stirring for 1.5 hours at 90°, followed by 1.5 hours at 100° and then 1 hour at 110°. The cooled reaction mixture was chromatographed twice on silica first using methylene chloride as eluent and then toluene/ethyl acetate mixtures. The title compound (0.2 g) was obtained after crystallisation from petroleum ether (60°-80°) mp 142°-3°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=O.[F:15][CH2:16][C:17](=O)[CH2:18][C:19]([O:21][CH3:22])=[O:20].[NH2:24][C:25]([CH3:33])=[CH:26][C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[O:28]>>[Cl:1][C:2]1[C:3]([C:11]([F:14])([F:13])[F:12])=[C:4]([CH:5]2[C:26]([C:27]([O:29][CH:30]([CH3:32])[CH3:31])=[O:28])=[C:25]([CH3:33])[NH:24][C:17]([CH2:16][F:15])=[C:18]2[C:19]([O:21][CH3:22])=[O:20])[C:7]([F:10])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=C(C=O)C(=CC1)F)C(F)(F)F
Name
Quantity
0.77 g
Type
reactant
Smiles
FCC(CC(=O)OC)=O
Name
Quantity
0.82 g
Type
reactant
Smiles
NC(=CC(=O)OC(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours at 90°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1.5 hours at 100°
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 110°
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was chromatographed twice on silica first using methylene chloride as eluent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1)F)C1C(=C(NC(=C1C(=O)OC(C)C)C)CF)C(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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